3-(Cyclohexyloxy)benzoic acid
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Overview
Description
3-(Cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a benzoic acid core substituted with a cyclohexyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-(Cyclohexyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have cardioprotective and anti-inflammatory effects. The compound modulates various signaling pathways, including the nuclear factor-κB pathway, contributing to its biological activities .
Comparison with Similar Compounds
- trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid
- 4-[(4-{3-[(3,5-Dimethyladamantan-1-yl)methyl]ureido}cyclohexyl)oxy]benzoic acid
Comparison: 3-(Cyclohexyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in inhibiting soluble epoxide hydrolase, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKRNISPOBNMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570266 |
Source
|
Record name | 3-(Cyclohexyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-00-8 |
Source
|
Record name | 3-(Cyclohexyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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